molecular formula C15H19NO2S B315474 2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine CAS No. 502935-35-5

2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine

Cat. No.: B315474
CAS No.: 502935-35-5
M. Wt: 277.4 g/mol
InChI Key: DLTWANYLDILFCK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine is an organic compound that features a phenethylamine backbone substituted with a thiophene ring and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and thiophene-2-carboxaldehyde.

    Formation of Intermediate: The intermediate is formed through a condensation reaction between 3,4-dimethoxybenzaldehyde and thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Yields corresponding carboxylic acids or ketones.

    Reduction: Produces the corresponding alcohols or amines.

    Substitution: Results in derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and conductive polymers.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the phenethylamine backbone but lacks the thiophene ring.

    Thiophene-2-ethylamine: Contains the thiophene ring but lacks the methoxy-substituted phenyl group.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine is unique due to the combination of the methoxy-substituted phenyl group and the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-17-14-6-5-12(10-15(14)18-2)7-8-16-11-13-4-3-9-19-13/h3-6,9-10,16H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTWANYLDILFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365281
Record name ST064893
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502935-35-5
Record name ST064893
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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